molecular formula C17H15NO2 B1327488 4'-Cyano-3-(3-methoxyphenyl)propiophenone CAS No. 238097-11-5

4'-Cyano-3-(3-methoxyphenyl)propiophenone

Cat. No.: B1327488
CAS No.: 238097-11-5
M. Wt: 265.31 g/mol
InChI Key: LYTKRNRHDSKAKT-UHFFFAOYSA-N
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Description

4’-Cyano-3-(3-methoxyphenyl)propiophenone is an organic compound with the molecular formula C17H15NO2. It is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a propiophenone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Cyano-3-(3-methoxyphenyl)propiophenone typically involves the reaction of 3-methoxybenzaldehyde with a suitable cyano-containing reagent under controlled conditions. One common method is the use of a Friedel-Crafts acylation reaction, where 3-methoxybenzaldehyde reacts with 4-cyanobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of 4’-Cyano-3-(3-methoxyphenyl)propiophenone may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to minimize human intervention .

Chemical Reactions Analysis

Types of Reactions

4’-Cyano-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4’-Cyano-3-(3-methoxyphenyl)propiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Cyano-3-(3-methoxyphenyl)propiophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The methoxy group can enhance solubility and facilitate interactions with hydrophobic regions of proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Cyano-3-(3-methoxyphenyl)propiophenone is unique due to the combination of the cyano and methoxy groups, which confer distinct electronic and steric properties. These functional groups influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

4-[3-(3-methoxyphenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-20-16-4-2-3-13(11-16)7-10-17(19)15-8-5-14(12-18)6-9-15/h2-6,8-9,11H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTKRNRHDSKAKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644216
Record name 4-[3-(3-Methoxyphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238097-11-5
Record name 4-[3-(3-Methoxyphenyl)-1-oxopropyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=238097-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(3-Methoxyphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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